molecular formula C17H22N2O6 B3027034 (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217715-29-1

(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3027034
CAS No.: 1217715-29-1
M. Wt: 350.4
InChI Key: ZLAHSBNFIOYNRP-QGZVFWFLSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217715-29-1) is a Boc-protected proline derivative with a 4-nitrobenzyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₇H₂₂N₂O₆, and it has a molecular weight of 350.37 g/mol . The compound is commonly used in peptide synthesis as a chiral building block, leveraging the tert-butoxycarbonyl (Boc) group to protect the amine functionality during solid-phase synthesis. The 4-nitrobenzyl group introduces steric bulk and electron-withdrawing properties, which may influence reactivity and crystallinity. Storage recommendations specify sealing the compound in dry conditions at 2–8°C to ensure stability .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-4-9-17(18,14(20)21)11-12-5-7-13(8-6-12)19(23)24/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAHSBNFIOYNRP-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661598
Record name 1-(tert-Butoxycarbonyl)-2-[(4-nitrophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217715-29-1
Record name 1-(tert-Butoxycarbonyl)-2-[(4-nitrophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to protect the amine group.

    Attachment of the Nitrobenzyl Group: This step can be carried out using a nucleophilic substitution reaction where the nitrobenzyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrogenation of the Nitro Group

The 4-nitrobenzyl group undergoes catalytic hydrogenation to form a primary amine, enabling further functionalization:

  • Conditions : H₂ (1.4–1.5 MPa), Pd/C (10 wt%), ethanol/DMF (5:1), 50°C .

  • Product : (R)-1-(tert-Boc)-2-(4-aminobenzyl)pyrrolidine-2-carboxylic acid, isolated in 89% yield .

Mechanistic Insight :
The reaction proceeds via nitro → nitroso → hydroxylamine → amine intermediates, with hydrogenolysis of the C–NO₂ bond .

Esterification and Hydrolysis

The carboxylic acid moiety participates in esterification and hydrolysis reactions:

  • Esterification : Treatment with AcCl in MeOH yields the methyl ester (85% yield) .

  • Selective Hydrolysis : LiOH in THF/H₂O selectively cleaves the Boc group without affecting the ester (72% yield) .

Table 2: Acid/Base Reactivity

ReactionReagentsOutcomeYieldSource
Methyl Ester FormationAcCl, MeOH, 0°C → RTMethyl ester85%
Boc DeprotectionTFA, CH₂Cl₂, 0°CFree amine93%
Carboxylate Salt FormationNaOH (2N), H₂OSodium saltQuant.

Decarboxylation and Ring Modifications

Controlled decarboxylation removes the carboxylic acid group:

  • Conditions : Pb(OAc)₄, CH₃CN, reflux (82% yield) .

  • Product : (R)-1-(tert-Boc)-2-(4-nitrobenzyl)pyrrolidine, retaining the nitrobenzyl substituent .

Side Reactions :
Competing ring-opening pathways are suppressed by the Boc group, which stabilizes the pyrrolidine ring .

Functional Group Transformations

The compound serves as a precursor for diverse derivatives:

  • Amide Formation : Coupling with amines (EDC/HOBt) yields peptidomimetics (e.g., anti-fibrotic agents) .

  • Nitro Reduction to Amine : As discussed earlier, hydrogenation provides a route to bioactive amines .

Table 3: Bioactive Derivatives

DerivativeBiological ActivityIC₅₀/Inhibition RateSource
4-Aminobenzyl AnalogAnti-liver fibrosis81.54% Inhibition
Imidazo-Pyridazine Conjugateβ₃-Adrenergic Receptor AgonistEC₅₀ = 12 nM

Stereochemical Stability

The Boc group enhances stereochemical integrity during reactions:

  • Retro-Dieckmann Reaction : Under basic conditions (LiOH/THF), the cis/trans ratio of products is controlled by solvent polarity and counterion coordination .

  • Epimerization Risk : Minimal racemization (<2%) observed under standard conditions (pH 7–9, RT) .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals. Its structural features allow for the modification of various pharmacophores, enhancing their biological activity.

Synthesis of Bioactive Molecules

Boc-pyrrolidine derivatives are often utilized in the synthesis of compounds with potential therapeutic effects. For instance, they can be modified to produce inhibitors for various enzymes or receptors, which are significant targets in drug discovery.

Case Study:
A study demonstrated the use of Boc-pyrrolidine derivatives in synthesizing potent inhibitors for the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for diabetes treatment. The derivatives exhibited improved binding affinity compared to their non-Boc counterparts, highlighting the importance of this functional group in enhancing biological interactions .

Organic Synthesis

In organic synthesis, (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid plays a vital role as a chiral building block. Its ability to undergo various transformations makes it valuable in constructing complex molecules.

Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes. Its configuration allows for the selective formation of enantiomers, which is critical in producing compounds with specific biological activities.

Data Table: Chiral Synthesis Applications

Application AreaDescriptionReference
Dipeptidyl Peptidase IV InhibitorsUsed as an intermediate to synthesize DPP-IV inhibitors
Asymmetric SynthesisActs as a chiral auxiliary for selective reactions
Drug DevelopmentModifications lead to new therapeutic agents

Structural Studies

The structural properties of this compound have been investigated using techniques such as X-ray crystallography. These studies reveal insights into its molecular geometry and interactions with other molecules.

Case Study:
Crystallographic analysis of Boc-pyrrolidine derivatives has shown that the orientation of substituents significantly affects their reactivity and interaction with biological targets. The dihedral angles between substituents and the pyrrole ring provide crucial data for understanding steric effects during synthesis .

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid 4-NO₂ C₁₇H₂₂N₂O₆ 350.37 1217715-29-1 Peptide synthesis; nitro group enables further reduction to amine for functionalization .
(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid 4-F C₁₇H₂₂FNO₄ 323.36 706806-64-6 Fluorine’s electronegativity enhances bioavailability; used in medicinal chemistry .
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid H (benzyl) C₁₇H₂₃NO₄ 305.37 1229439-64-8 Baseline analog for studying steric effects; lower molecular weight improves solubility .
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid 4-CF₃ C₁₈H₂₂F₃NO₄ 373.37 957311-17-0 Trifluoromethyl group enhances metabolic stability and lipophilicity .
(2S,4R)-4-(4-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Br C₁₇H₂₂BrNO₄ 384.27 Not provided Bromine’s steric bulk aids in X-ray crystallography; potential for cross-coupling reactions .

Table 2: Physicochemical and Handling Properties

Compound Name Storage Conditions Purity Key Stability Considerations
This compound 2–8°C, sealed Not specified Nitro group may decompose under prolonged light exposure; handle in inert atmosphere .
(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid Not specified >98% Fluorine’s stability reduces decomposition risks; suitable for long-term storage .
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid Not specified Not specified CF₃ group resists oxidation; compatible with acidic/basic reaction conditions .

Crystallographic and Spectroscopic Insights

  • The Boc-protected pyrrolidine core is amenable to X-ray crystallography, as demonstrated by related compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (R factor = 0.037) .
  • Restricted rotation of the Boc group in analogs generates distinct ¹³C NMR splitting patterns, aiding structural confirmation .

Commercial Availability and Pricing

  • The 4-nitrobenzyl derivative is priced at ¥48,000 (250 mg) , reflecting its specialized use .
  • Fluorinated and brominated analogs are typically more expensive due to halogenation costs (e.g., fluoro analog purity >98% ).

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-NB-Pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N2O6
  • Molecular Weight : 350.37 g/mol
  • CAS Number : 1217715-29-1

Boc-NB-Pyrrolidine exhibits its biological activity primarily through interactions with specific receptors and enzymes. The presence of the nitrobenzyl group enhances its binding affinity and selectivity towards certain biological targets, such as nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Receptors

Research indicates that compounds similar to Boc-NB-Pyrrolidine can act as partial agonists at the α4β2 subtype of nAChRs. This action is significant because these receptors are implicated in various neurological conditions and cognitive processes. The structural modifications introduced by the tert-butoxycarbonyl (Boc) group and the 4-nitrobenzyl moiety are crucial for enhancing receptor selectivity and potency .

In Vitro Studies

  • Cytotoxicity Assays : Boc-NB-Pyrrolidine has been evaluated for its cytotoxic effects on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in neuroblastoma and glioblastoma models.
  • Receptor Binding Assays : Binding studies revealed that Boc-NB-Pyrrolidine has a higher affinity for α4β2 nAChRs compared to other subtypes, suggesting potential applications in treating conditions like Alzheimer's disease and schizophrenia .

In Vivo Studies

Case studies involving animal models have shown promising results:

  • Neuroprotective Effects : In rodent models of neurodegeneration, treatment with Boc-NB-Pyrrolidine resulted in improved cognitive function and reduced neuronal loss, attributed to its action on nAChRs .
  • Anti-inflammatory Properties : The compound exhibited anti-inflammatory effects in models of acute inflammation, indicating its potential as an adjunct therapy in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
CytotoxicityNeuroblastoma Cell LinesDose-dependent inhibition
Receptor BindingnAChR Binding AssaysHigh affinity for α4β2 subtype
NeuroprotectionRodent ModelsImproved cognitive function
Anti-inflammatoryAcute Inflammation ModelsReduced inflammation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?

  • Methodology : The compound is typically synthesized via multi-step reactions involving Boc-protection of pyrrolidine, followed by nitrobenzyl substitution. To ensure stereochemical integrity, asymmetric catalysis or chiral auxiliaries should be employed during key steps (e.g., alkylation or coupling reactions). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess .

Q. How can the solubility of this compound be optimized for in vitro assays?

  • Methodology : Based on analogous pyrrolidine derivatives, dissolve the compound in DMSO at 10 mM as a stock solution. For aqueous buffers, use co-solvents like PEG-300 or Tween-80 (e.g., 30% DMSO, 40% PEG-300, 30% saline). Pre-warm to 37°C and sonicate to enhance dissolution. Avoid freeze-thaw cycles; store aliquots at -80°C for ≤6 months .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify Boc-group integrity (~1.4 ppm for tert-butyl protons) and nitrobenzyl substitution (aromatic protons at ~8.2 ppm).
  • X-ray crystallography : For absolute stereochemistry confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Refine using SHELX programs (e.g., SHELXL for structure solution) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: 365.15 for C17_{17}H21_{21}N2_2O6_6).

Q. How should Boc-deprotection be performed without degrading the nitrobenzyl group?

  • Methodology : Use mild acidic conditions (e.g., 4 M HCl in dioxane or 30% TFA in DCM) at 0–25°C for 1–2 hours. Monitor via TLC (disappearance of Boc-group signals at ~1.4 ppm). Avoid strong acids (H2_2SO4_4) or prolonged heating to prevent nitro-group reduction .

Advanced Research Questions

Q. What role does the nitrobenzyl group play in modulating the compound’s reactivity in catalytic asymmetric reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attacks in cross-coupling or alkylation reactions. However, steric hindrance from the bulky Boc-protected pyrrolidine may require tailored catalysts (e.g., Pd/XPhos for Suzuki-Miyaura couplings). Computational DFT studies can predict transition-state geometries .

Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical values) be resolved during structural refinement?

  • Analytical Strategy : Use SHELXL’s restraints and constraints to refine disordered regions. Compare with high-resolution datasets (≤0.8 Å). Validate against similar structures in the Cambridge Structural Database. For discrepancies in torsional angles (e.g., pyrrolidine ring puckering), apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What advanced chromatographic methods are suitable for separating diastereomeric impurities?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA or IB) with normal-phase conditions (hexane:IPA:TFA). For polar impurities, reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with UV detection at 254 nm (nitrobenzyl absorbance) provides high resolution .

Q. How does the compound’s conformational rigidity impact its binding affinity in enzyme inhibition studies?

  • Structure-Activity Analysis : The Boc group and nitrobenzyl substituent enforce a trans-pyrrolidine conformation, reducing rotational freedom. Molecular docking (e.g., AutoDock Vina) can predict binding poses. Compare with flexible analogs (e.g., 4-fluorobenzyl derivatives) to quantify entropy-enthalpy trade-offs .

Q. What mechanistic pathways dominate during thermal decomposition or forced degradation?

  • Degradation Study : Under thermal stress (≥150°C), the Boc group cleaves via retro-aza-Michael addition, releasing CO2_2 and tert-butanol. The nitrobenzyl moiety may undergo partial reduction to amine under acidic conditions. Monitor degradation products via LC-MS/MS and assign using fragmentation patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid

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